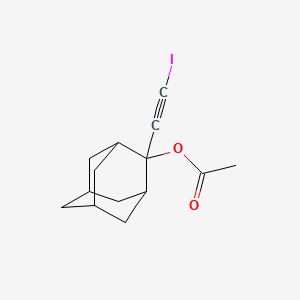
4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine, commonly known as CNB-001, is a novel compound that has been studied for its potential use in treating various neurological disorders.
Mechanism of Action
CNB-001 acts by targeting multiple pathways involved in the pathogenesis of neurological disorders. It has been shown to modulate the levels of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also has antioxidant and anti-inflammatory properties, which help reduce the oxidative stress and inflammation associated with neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection in preclinical studies. It has also been shown to improve motor function in animal models of Parkinson's disease. CNB-001 has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNB-001 is its ability to target multiple pathways involved in the pathogenesis of neurological disorders. This makes it a promising candidate for the treatment of various neurological disorders. However, its efficacy and safety in humans are yet to be established. The limitations of CNB-001 include its cost of synthesis, which may limit its availability for large-scale studies.
Future Directions
There are several future directions for the study of CNB-001. One of the areas of future research is the clinical development of CNB-001 for the treatment of neurological disorders. Another area of future research is the optimization of the synthesis method to improve the yield and purity of CNB-001. Additionally, the development of analogs of CNB-001 with improved efficacy and safety profiles is another area of future research.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its ability to target multiple pathways involved in the pathogenesis of neurological disorders makes it a promising candidate for further research. However, its efficacy and safety in humans need to be established through clinical trials.
Synthesis Methods
CNB-001 can be synthesized by reacting 4-(4-chlorophenyl)-1-piperazineamine with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds via a Schiff base formation mechanism and yields CNB-001 as a yellow solid. The synthesis method has been optimized to improve the yield and purity of CNB-001.
Scientific Research Applications
CNB-001 has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has shown promising results in preclinical studies, including improved cognitive function, reduced inflammation, and neuroprotection.
properties
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-15-3-7-16(8-4-15)20-9-11-21(12-10-20)19-13-14-1-5-17(6-2-14)22(23)24/h1-8,13H,9-12H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXVKJDXFWSIAH-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)

![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)





![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)

![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)

